Aminopropyltrimethoxysilane

Hydrolysis Kinetics Surface Functionalization NMR Spectroscopy

Select 3-Aminopropyltrimethoxysilane (APTMS) when rapid surface functionalization is critical. Its methoxy groups hydrolyze significantly faster than the ethoxy groups of APTES, slashing processing time in continuous coating lines and boosting throughput. For corrosion-critical applications on lightweight alloys (e.g., AZ31B Mg, recycled Al), APTMS forms denser, less porous microstructures that deliver superior barrier protection as a chromium-free alternative. In biosensor fabrication, it enables efficient amine-terminated SAM deposition under mild conditions. Prioritize high-purity material (≥97%) with low chloride (≤13 ppm) to ensure reproducible grafting and minimal side reactions.

Molecular Formula C6H17NO3Si
Molecular Weight 179.29 g/mol
CAS No. 13822-56-5
Cat. No. B080574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopropyltrimethoxysilane
CAS13822-56-5
Synonyms3-(aminopropyl)trimethoxysilane
3-aminopropyltrimethoxysilane
APS-3
Molecular FormulaC6H17NO3Si
Molecular Weight179.29 g/mol
Structural Identifiers
SMILESCO[Si](CCCN)(OC)OC
InChIInChI=1S/C6H17NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-7H2,1-3H3
InChIKeySJECZPVISLOESU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopropyltrimethoxysilane (CAS 13822-56-5) Technical Overview for Procurement and Research


3-Aminopropyltrimethoxysilane (APTMS, CAS 13822-56-5) is a primary amino-functional trialkoxysilane coupling agent. As a member of the aminosilane class, it features a reactive primary amine at the terminus of a propyl spacer and three hydrolyzable methoxy groups bonded to the central silicon atom . This bifunctional architecture enables it to form covalent bonds between inorganic substrates (e.g., glass, silica, metal oxides) and organic polymers (e.g., epoxy, acrylic, polyurethane), functioning as an adhesion promoter, surface modifier, and crosslinking agent in materials science applications . The methoxy groups hydrolyze upon exposure to moisture, generating silanol (Si-OH) species that condense with surface hydroxyls or other silanols to create siloxane (Si-O-Si) linkages, anchoring the molecule to the substrate while the amine remains available for subsequent reactions [1].

Why APTMS Cannot Be Interchanged with APTES or Other Aminosilanes Without Performance Consequences


Despite their shared aminopropyl functionality, 3-aminopropyltrimethoxysilane (APTMS) and its ethoxy analog 3-aminopropyltriethoxysilane (APTES) exhibit markedly different hydrolysis kinetics, surface grafting characteristics, and resultant material properties [1]. These differences arise from the distinct alkoxy leaving groups: the methoxy (-OCH3) group hydrolyzes substantially faster than the ethoxy (-OC2H5) group under equivalent conditions, leading to divergent silanization dynamics [2]. This kinetic disparity directly impacts the quality, thickness, and hydrolytic stability of the deposited silane layer, rendering the compounds non-interchangeable in applications where precise control over surface coverage, reaction time, or film morphology is required [3]. Furthermore, differences in byproduct formation—methanol versus ethanol—carry distinct implications for process safety, waste handling, and compatibility with downstream manufacturing steps, particularly in regulated industries or enclosed systems .

3-Aminopropyltrimethoxysilane (APTMS) Quantitative Differentiation Evidence Guide


APTMS vs. APTES Hydrolysis Kinetics: Methoxy Group Drives 1.5–2× Faster Rate for Rapid Silanization

3-Aminopropyltrimethoxysilane (APTMS) undergoes hydrolysis at a substantially faster rate than its ethoxy analog, 3-aminopropyltriethoxysilane (APTES), due to the smaller steric profile and lower pKa of the methanol leaving group relative to ethanol [1]. This kinetic advantage translates to accelerated silanization under equivalent aqueous or moisture-exposed conditions. In a comparative 1H NMR study of the hydrolysis of γ-aminopropyltrimethoxysilane and γ-aminopropyltriethoxysilane, the methoxy-substituted silane was observed to hydrolyze 'much faster' than the ethoxy-substituted counterpart, with the rate difference attributed directly to the chemical nature of the alkoxy group [2]. This differential enables APTMS to achieve faster surface coverage in time-sensitive industrial coating processes or when working with moisture-sensitive substrates [3].

Hydrolysis Kinetics Surface Functionalization NMR Spectroscopy

APTMS vs. APTES Surface Grafting: 13.3% Reduction in BET Surface Area and 33% Reduction in Pore Volume for Tighter Silica Layer

The choice between APTMS and APTES significantly impacts the textural properties of functionalized silica-based nanomaterials. In a head-to-head study of SiO2-coated Fe3O4 magnetic nanoparticles silanized with either APTES or APTMS, BET analysis revealed that APTES functionalization yielded a higher specific surface area and larger pore volume compared to APTMS [1]. Specifically, the APTES-functionalized nanoparticles (designated AE) exhibited a BET surface area of 64.8 m²/g and a pore volume of 0.21 cm³/g, whereas the APTMS-functionalized nanoparticles (designated AM) showed a reduced surface area of 56.2 m²/g and a pore volume of 0.14 cm³/g [1]. This represents a 13.3% reduction in surface area and a 33.3% reduction in pore volume for APTMS relative to APTES, indicating that APTMS grafts more densely or forms a thicker, more occlusive layer on the silica surface, which may be beneficial or detrimental depending on whether maximized surface area or complete surface coverage is the primary objective [1].

Surface Area Pore Volume Nanoparticle Functionalization

APTMS vs. APTES Catalytic Performance: APTES-Derived Catalyst Achieves 92% Yield in 30 Minutes vs. 88% Yield in 45 Minutes for APTMS

In a direct catalytic performance comparison, APTES-functionalized magnetic nanoparticles (AE) demonstrated superior catalytic efficiency over APTMS-functionalized nanoparticles (AM) in the one-pot synthesis of α-aminonitriles using water as a solvent at room temperature [1]. The catalyst derived from APTES (AE) delivered a higher product yield (92%) in a shorter reaction time (30 minutes) compared to the APTMS-derived catalyst (AM), which required 45 minutes to achieve an 88% yield for the same reaction [1]. This translates to a 4% absolute yield advantage and a 33% reduction in reaction time for the APTES-based system. Notably, this performance difference is directly attributable to the higher surface area and pore volume imparted by APTES functionalization, which facilitates greater active site accessibility and reduced mass transfer limitations [1].

Heterogeneous Catalysis Magnetic Nanoparticles Green Synthesis

APTMS vs. Phytic Acid Corrosion Resistance: APTMS-Doped Coating Exhibits Superior Corrosion Protection on Mg Alloy Despite Lower Thickness

In a comparative study of organic additives for plasma electrolytic oxidation (PEO) coatings on AZ31B magnesium alloy, 3-aminopropyltrimethoxysilane (APTMS) outperformed phytic acid (PA) in enhancing corrosion resistance, despite producing a thinner coating [1]. Potentiodynamic polarization tests and electrochemical impedance spectroscopy (EIS) revealed that while the PA-doped coating achieved a larger thickness, it exhibited inferior corrosion resistance compared to the APTMS-doped coating [1]. This counterintuitive result was attributed to microstructural differences: the PA-doped coating developed larger pores and a looser, more permeable microstructure, whereas the APTMS-doped coating formed a denser, more compact barrier layer that more effectively impeded corrosive ion transport [1]. The study demonstrated that the APTMS-doped PEO coating provided better corrosion protection, as measured by lower corrosion current density (icorr) and higher polarization resistance (Rp) derived from Tafel extrapolation and EIS fitting, respectively [1].

Corrosion Resistance Magnesium Alloy Plasma Electrolytic Oxidation

APTMS Corrosion Inhibition on Recycled Aluminum: Optimized Deposition Conditions for Effective Protection

A 2024 study investigated the adsorption properties of APTMS as a corrosion inhibitor for recycled aluminum alloy, establishing quantitative processing windows for effective protective coating formation [1]. Potentiodynamic polarization curves demonstrated that a compact, protective coating was obtained when the sol-gel solution was maintained at pH 4–6 and a deposition temperature of approximately 25 °C, with optimal crosslinking achieved between 100 and 140 °C [1]. Electrochemical impedance spectroscopy (EIS) under long-term immersion conditions revealed that the APTMS-derived coating exhibited 'good corrosion performance' relative to the bare alloy, though the protective efficacy was observed to be limited to less than one week of continuous immersion [1].

Corrosion Inhibition Aluminum Alloy Sol-Gel Coating

Evidence-Based Application Scenarios for 3-Aminopropyltrimethoxysilane (APTMS) Selection


Rapid Industrial Silanization and High-Throughput Coating Processes

APTMS is the preferred choice for manufacturing environments requiring accelerated surface functionalization. Its methoxy groups hydrolyze at a significantly faster rate than the ethoxy groups of APTES under equivalent conditions, reducing processing time and increasing throughput in industrial coating, dipping, and spraying operations [1]. This kinetic advantage is particularly valuable in continuous manufacturing lines where dwell time in the silane bath directly impacts production capacity. When selecting APTMS for such applications, procurement should prioritize suppliers offering consistent, high-purity material (≥97%) with low chloride ion content (≤13 ppm) to minimize unwanted side reactions and ensure reproducible coating quality .

Corrosion-Resistant Coatings for Magnesium and Aluminum Alloys

APTMS serves as an effective corrosion-inhibiting additive or primer for lightweight metal alloys. Direct comparative evidence demonstrates that APTMS-doped ceramic coatings on AZ31B magnesium alloy provide superior corrosion protection relative to phytic acid-doped coatings, despite lower coating thickness, due to the formation of a denser, less porous microstructure [1]. Additionally, optimized sol-gel deposition conditions for APTMS on recycled aluminum have been established (pH 4–6, ~25 °C deposition, 100–140 °C crosslinking), enabling effective barrier protection for up to one week of immersion . For corrosion-critical applications, procurement should consider APTMS as a chromium-free alternative and evaluate suppliers offering high-purity material suitable for reproducible sol-gel formulation .

Surface Modification of Silica Nanoparticles for Adsorbents and Chromatographic Media

APTMS is a versatile reagent for functionalizing silica-based nanomaterials, with its grafting behavior imparting distinct textural properties compared to APTES. Evidence shows that APTMS functionalization of SiO2-coated Fe3O4 nanoparticles results in lower BET surface area (56.2 m²/g) and pore volume (0.14 cm³/g) relative to APTES (64.8 m²/g and 0.21 cm³/g), indicating denser surface coverage and potentially enhanced interfacial adhesion [1]. This characteristic makes APTMS suitable for applications where complete surface passivation or dense organic loading is desired, such as in reversed-phase chromatographic stationary phases, solid-phase extraction sorbents, or barrier coatings on nanoparticles. However, for high-surface-area adsorbents (e.g., CO2 capture), the reduced porosity may be detrimental, and APTES may be the more appropriate selection .

Aminosilane Monolayer Deposition for Biosensors and DNA Microarrays

APTMS is widely employed for depositing amine-terminated self-assembled monolayers (SAMs) on silicon oxide and glass substrates for biosensor and microarray fabrication. The rapid hydrolysis kinetics of APTMS facilitate efficient silanization under mild conditions, while the primary amine provides a reactive handle for subsequent conjugation of biomolecules (e.g., DNA probes, antibodies) via crosslinkers such as glutaraldehyde or carbodiimide chemistry [1]. For these applications, material purity is critical to ensure uniform monolayer formation and minimize non-specific binding. Procurement should specify research-grade APTMS with purity ≥97% and low ionic contaminants, stored under argon and desiccated to prevent premature hydrolysis and oligomerization prior to use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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